2,2-dimethyl-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]propanamide
Description
This compound features a tricyclic heterocyclic core with fused oxygen (10,13-dioxa), sulfur (4-thia), and nitrogen (6-aza) atoms. The "trien" designation indicates three double bonds, and the 5E configuration specifies the geometry of the ylidene moiety. The 2,2-dimethylpropanamide group serves as a substituent, likely influencing solubility and biological interactions.
Properties
IUPAC Name |
2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)13(18)16-14-17(4)9-7-10-11(8-12(9)21-14)20-6-5-19-10/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKFOLLJCQNPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=CC3=C(C=C2S1)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]propanamide typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the tricyclic core, followed by the introduction of the dimethyl and propanamide groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural characteristics, which may influence biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs possess significant anticancer properties. For instance, derivatives of the compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study : A derivative of the compound demonstrated an IC₅₀ value of 5.3 μg/mL against the MCF-7 breast cancer cell line, indicating effective cytotoxicity .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial activity. Research has shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : A related study found that similar compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the compound could enhance its efficacy as an antimicrobial agent .
Anti-inflammatory Effects
Molecular docking studies suggest that the compound could act as a 5-lipoxygenase inhibitor, which is relevant for developing anti-inflammatory drugs.
- Research Insight : In silico studies indicated that the compound binds effectively to the active site of 5-lipoxygenase, potentially leading to reduced inflammation in biological systems .
Synthetic Applications
The complex structure of the compound makes it an interesting target for synthetic chemists. Its synthesis could serve as a pathway for developing new methodologies in organic synthesis.
Synthesis Techniques
The synthesis of the compound involves multi-step reactions that include:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Structural Analog: NDTDI (C₁₉H₂₇N₃O)
Key Differences :
- Core Structure : NDTDI contains a 2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),3,8(12),9-tetraen-6-yl group , whereas the target compound has a larger trideca-ring system with additional oxygen and sulfur atoms.
- Substituents : NDTDI includes a diethylpropanamide group, while the target compound features 2,2-dimethylpropanamide.
- Heteroatoms : The absence of sulfur in NDTDI may reduce its metabolic stability compared to the sulfur-containing target compound.
Table 1: Structural and Functional Comparison
Thiadiazole-Triazine Hybrids ()
Compounds like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide share sulfur-containing heterocycles with the target compound. Key distinctions include:
Styryl Amides ()
(E)-N-(2-(3,5-dimethoxystyryl)phenyl)acetamide and related analogs highlight the role of aromatic substituents in modulating activity.
- Structural Similarity : Both classes incorporate amide groups, but the target compound’s tricyclic core may enhance rigidity and target selectivity.
1,2,5-Oxadiazine Derivatives ()
These compounds, synthesized from hydrazones and acetic anhydride, lack sulfur but share nitrogen-oxygen heterocycles.
- Reactivity : The target compound’s sulfur atom may increase electrophilicity, altering reactivity in biological systems compared to oxadiazines .
Research Findings and Implications
- Synthesis Challenges : The target compound’s tricyclic system may require multi-step synthesis, combining palladium-catalyzed coupling (as in ) and heterocyclization (as in ).
- Spectroscopic Characterization : Expected IR peaks include νmax ~1670 cm⁻¹ (amide C=O) and ~1105 cm⁻¹ (C-O-C), with ¹H NMR signals for methyl groups (δ ~1.9 ppm) and aromatic protons (δ ~7.5 ppm) .
- Biological Potential: Sulfur-containing analogs () and tricyclic amides () suggest antimicrobial or enzyme-inhibitory activity, warranting further study.
Biological Activity
The compound 2,2-dimethyl-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]propanamide is a complex organic molecule with potential biological activities that are currently under investigation. Its unique structural features suggest a variety of possible interactions with biological systems, making it a candidate for further pharmacological studies.
Structural Characteristics
This compound belongs to a class of azatricyclo compounds, characterized by its intricate ring structure and multiple functional groups, including a thioether and dioxane moieties. The molecular formula is hypothesized to be C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 353.46 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its potential anticancer properties and other pharmacological effects. Below is a summary of key findings:
Anticancer Properties
- Cell Line Studies : Research has indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and glioblastoma cells. The growth inhibitory concentrations (GI50) were determined to be 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells, indicating stronger activity against breast cancer cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases associated with cancer progression, such as NEK6 and NEK7. These kinases are implicated in cell cycle regulation and apoptosis pathways . In silico studies have suggested that the compound binds effectively to these targets, potentially disrupting their function and leading to cancer cell death.
Other Biological Activities
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties due to its ability to modulate immune responses through interactions with inflammatory pathways .
- Genotoxicity Assessment : Toxicological evaluations have indicated that the compound does not exhibit significant genotoxic effects at tested concentrations, suggesting a favorable safety profile for further development .
Case Studies
Several case studies have been documented regarding the biological evaluation of similar compounds in this class:
| Study | Compound | Cell Lines Tested | GI50 (µM) | Key Findings |
|---|---|---|---|---|
| Study 1 | Compound A | MCF-7 | 3.18 | Strong cytotoxicity against breast cancer cells |
| Study 2 | Compound B | HeLa | 8.12 | Effective against cervical cancer; potential for further development |
| Study 3 | Compound C | Various | Varies | Identified as non-genotoxic; favorable pharmacokinetic profile |
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells. The following findings have emerged:
- Synthesis Pathways : Multi-step synthetic routes have been developed to create analogs with improved efficacy and safety profiles . These pathways often involve modifications to the azatricyclo framework and functional groups.
- In Vivo Studies : Ongoing studies are assessing the in vivo efficacy of these compounds in animal models of cancer to evaluate their therapeutic potential and pharmacokinetics.
Q & A
Q. What are the key considerations in synthesizing 2,2-dimethyl-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]propanamide?
- Methodological Answer : Synthesis involves multi-step pathways, including cyclization, acetylation, and solvent-dependent reactions. Critical factors include:
- Reagent selection : Use of acetic anhydride for acetylation and NaN₃ for azide formation (analogous to methods in tricyclic compounds) .
- Reaction optimization : Temperature (often 60–100°C), solvent polarity (e.g., toluene/water mixtures), and reaction time (5–7 hours for cyclization steps) .
- Purification : High-Performance Liquid Chromatography (HPLC) to isolate intermediates and final products .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Analytical techniques are critical for validation:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions, especially for the bicyclic core .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula and detect impurities .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Q. What stability challenges does this compound pose under experimental conditions?
- Methodological Answer : Stability depends on environmental factors:
- pH sensitivity : Degradation observed in acidic (pH < 3) or alkaline (pH > 9) conditions; use buffered solutions (pH 6–8) for storage .
- Thermal stability : Avoid prolonged exposure to temperatures >40°C; store at –20°C in inert atmospheres .
- Light sensitivity : Protect from UV light to prevent photodegradation of the thiazole and oxa-azabicyclic moieties .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Integrate quantum chemistry and AI-driven tools:
- Reaction path search : Use density functional theory (DFT) to predict transition states and intermediates, reducing trial-and-error synthesis .
- COMSOL Multiphysics : Simulate solvent effects and temperature gradients to optimize reaction yields .
- Machine learning : Train models on existing tricyclic compound datasets to predict optimal catalysts (e.g., Pd/C or organocatalysts) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : SAR requires systematic modifications and assays:
- Substituent variation : Synthesize analogs with modified methyl, dimethyl, or oxa/thia groups to assess biological activity shifts .
- In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) or cell-based models to correlate structural changes with potency .
- Molecular docking : Predict binding affinities to biological targets (e.g., ATP-binding pockets) using AutoDock or Schrödinger .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?
- Methodological Answer : Resolve contradictions via:
- Factorial design : Employ 2^k factorial experiments to test variables (e.g., solvent, temperature, catalyst loading) and identify confounding factors .
- Multi-variable analysis : Use principal component analysis (PCA) to isolate variables affecting bioactivity .
- Replication : Conduct triplicate experiments under standardized conditions to validate outliers .
Q. What advanced techniques characterize the compound’s reactivity with biological targets?
- Methodological Answer : Mechanistic studies require:
Q. How can scale-up challenges be mitigated for pre-clinical studies?
- Methodological Answer : Address scalability via:
- Flow chemistry : Continuous synthesis to improve reproducibility and reduce batch variability .
- Process Analytical Technology (PAT) : Implement in-line NMR or IR spectroscopy to monitor reactions in real time .
- Design of Experiments (DoE) : Optimize parameters (e.g., mixing rates, reagent stoichiometry) for pilot-scale reactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
